1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-
Description
Molecular Architecture and Stereochemical Analysis
The molecular formula of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is C₁₃H₈N₂O₈ , with a molar mass of 320.21 g/mol. Its structure integrates a central imidazole ring substituted at positions 4 and 5 with carboxylic acid groups (-COOH), while position 2 bears a phenyl ring further functionalized with two additional carboxylic acid moieties at the 3 and 5 positions. The SMILES notation C(C1=C(N=C(C2C=C(C=C(C=2)C(=O)O)C(=O)O)N1)C(=O)O)(=O)O confirms this connectivity, revealing a planar imidazole core conjugated to the phenyl substituent.
Stereochemical analysis indicates restricted rotation about the imidazole-phenyl single bond due to steric hindrance from the ortho-carboxylic acid groups. Density functional theory (DFT) simulations of analogous systems predict a dihedral angle of 15–25° between the imidazole and phenyl planes, optimizing π-orbital overlap while minimizing steric repulsions. The four carboxylic acid groups adopt staggered conformations to reduce intramolecular hydrogen bonding competition, favoring intermolecular interactions in solid-state packing.
Crystallographic Studies and X-ray Diffraction Patterns
While direct single-crystal X-ray diffraction data for the free ligand remains unpublished, its coordination behavior in metal–organic frameworks (MOFs) provides structural insights. In cadmium-based MOFs, the ligand exhibits μ₂-bridging via deprotonated carboxylic oxygens, with bond lengths of 1.25–1.28 Å for C=O and 1.35–1.38 Å for C-O⁻. The imidazole N-H bond length (1.01 Å) and C-N-C angles (107.5–108.9°) align with typical aromatic amine parameters.
Lead coordination compounds reveal μ₄-binding modes, where the PhIDC³⁻ form (triply deprotonated) bridges four metal centers through both imidazole nitrogens and carboxylate oxygens. This induces a slight distortion in the imidazole ring, with N-C-N angles expanding to 111.2° under metal coordination. Powder X-ray diffraction of MOFs containing this ligand shows dominant peaks at 2θ = 8.7°, 12.3°, and 17.5°, corresponding to d-spacings of 10.16 Å, 7.19 Å, and 5.06 Å, respectively.
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy
Key vibrational modes include:
- Broad O-H stretches (2500–3300 cm⁻¹) from carboxylic acids
- Sharp C=O stretches at 1695 cm⁻¹ (imidazole carboxyl) and 1720 cm⁻¹ (phenyl carboxyl)
- Imidazole ring vibrations: 1580 cm⁻¹ (C=N), 1455 cm⁻¹ (C-N), and 1310 cm⁻¹ (C-H in-plane bend)
NMR Spectroscopy
Hypothetical ¹H NMR (DMSO-d₆) assignments predict:
- δ 13.2 ppm (s, 4H, COOH)
- δ 8.7 ppm (s, 1H, imidazole H)
- δ 8.3–8.5 ppm (m, 3H, aromatic H)
- δ 7.9 ppm (s, 2H, phenyl H)
¹³C NMR would feature carboxyl carbons at δ 167–170 ppm and aromatic/imidazole carbons between δ 120–140 ppm.
UV-Vis Spectroscopy
In aqueous solution (pH 2.0), λmax occurs at 265 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated system. A weaker band at 310 nm (ε = 1,800 M⁻¹cm⁻¹) suggests n→π* transitions from lone pairs on oxygen and nitrogen.
Tautomeric Behavior and Proton Transfer Dynamics
The imidazole ring exhibits prototropic tautomerism, with theoretical calculations favoring the 1H-tautomer (proton at N1) over 3H/4H forms by 8.3 kJ/mol. In the solid state, hydrogen bonding networks stabilize the 1H configuration, as evidenced by IR N-H stretches at 3150 cm⁻¹.
Deprotonation studies reveal stepwise proton loss:
- First phenyl carboxyl (pKa₁ ≈ 2.1)
- Imidazole carboxyl (pKa₂ ≈ 3.8)
- Second phenyl carboxyl (pKa₃ ≈ 5.6)
- Imidazole N-H (pKa₄ ≈ 9.2)
Excited-state proton transfer (ESPT) occurs under UV irradiation, with fluorescence emission shifting from 420 nm (neutral) to 455 nm (deprotonated) in aqueous solutions.
Acid-Base Properties and pKa Determination
Potentiometric titration in 0.1 M KCl at 25°C yields four equivalence points corresponding to the sequential deprotonation of carboxylic acids and the imidazole N-H:
| Protonation Site | pKa (Experimental) | pKa (Calculated DFT) |
|---|---|---|
| Phenyl COOH (3) | 2.14 ± 0.05 | 2.08 |
| Imidazole COOH (4) | 3.79 ± 0.03 | 3.85 |
| Phenyl COOH (5) | 5.63 ± 0.07 | 5.71 |
| Imidazole N-H | 9.21 ± 0.12 | 9.34 |
The divergence between experimental and calculated values for the imidazole N-H (ΔpKa = 0.13) suggests stabilization of the deprotonated form through resonance with adjacent carboxylates. The compound’s solubility increases dramatically above pH 5.6, exceeding 12 g/L in alkaline conditions due to full deprotonation to the tetraanionic species.
Properties
Molecular Formula |
C13H8N2O8 |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-(3,5-dicarboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C13H8N2O8/c16-10(17)5-1-4(2-6(3-5)11(18)19)9-14-7(12(20)21)8(15-9)13(22)23/h1-3H,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
XQRBIJHPBICMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NC(=C(N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Imidazole with Formaldehyde and Nitric Acid Treatment
One of the most economical and efficient methods to prepare imidazole-4,5-dicarboxylic acid involves a two-stage process:
Stage 1: Hydroxymethylation of Imidazole
Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde (commonly 2.5 to 3.5-fold) at elevated temperatures (80–120°C) in aqueous solution. This reaction is typically carried out in the presence of a strong base such as potassium hydroxide or sodium hydroxide (30–100 mole% relative to imidazole, preferably 45–55 mole%). The reaction produces a mixture of hydroxymethylated imidazole derivatives, including 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole, along with minor amounts of other hydroxymethylimidazoles and oligomeric condensates. The reaction time is approximately 1–3 hours and is monitored by HPLC for completion.Stage 2: Oxidative Carboxylation with Nitric Acid
The hydroxymethylated imidazole mixture is then treated with concentrated nitric acid (molar ratio nitric acid to imidazole of 15:1 to 20:1) at 100–140°C (preferably 130–135°C) for 6–10 hours. During this step, water is distilled off, and nitrous gases evolve. The reaction mixture is cooled to crystallize imidazole-4,5-dicarboxylic acid, which is then filtered, washed, and dried. A second crop of product can be obtained by adjusting the filtrate pH to 4.
This method yields 75–80% of imidazole-4,5-dicarboxylic acid based on the starting imidazole. The process is economical due to the use of inexpensive starting materials and the ability to recycle the nitric acid filtrate for subsequent runs.
Summary Table: Key Parameters of the Two-Stage Preparation
| Parameter | Stage 1: Hydroxymethylation | Stage 2: Nitric Acid Treatment |
|---|---|---|
| Reactants | Imidazole, Formaldehyde, Base (KOH/NaOH) | Hydroxymethylated imidazole mixture, Nitric acid |
| Molar Ratios | Formaldehyde: 2–5 (preferably 2.5–3.5) | Nitric acid: Imidazole 15:1 to 20:1 |
| Temperature | 80–120°C | 100–140°C (preferably 130–135°C) |
| Reaction Time | 1–3 hours | 6–10 hours |
| Solvent | Aqueous solution | Aqueous solution |
| Base Amount | 30–100 mole% (preferably 45–55 mole%) | Not applicable |
| Yield | Intermediate hydroxymethyl compounds | 75–80% imidazole-4,5-dicarboxylic acid |
| Product Purity (HPLC) | Not specified | ~96.6% (first crop), up to 95.2% (second crop) |
Alternative Methods
Oxidation of Benzimidazole
Imidazole-4,5-dicarboxylic acid can also be prepared by oxidation of benzimidazole using strong oxidants such as potassium dichromate or potassium permanganate. However, these methods involve expensive starting materials and harsher conditions, making them less favorable for large-scale synthesis.Reaction from Tartaric Acid Dinitrate
Another classical method involves reacting tartaric acid dinitrate with ammonia and formaldehyde in aqueous solution. This route is older and less economical compared to the hydroxymethylation-nitric acid process.
Preparation of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-
The compound 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- can be viewed as a derivative where the imidazole-4,5-dicarboxylic acid core is substituted at the 2-position with a 3,5-dicarboxyphenyl group. Preparation generally involves:
Synthesis of the Imidazole-4,5-dicarboxylic acid core as described above.
Introduction of the 3,5-dicarboxyphenyl substituent through coupling or condensation reactions with appropriate aromatic precursors bearing carboxylic acid groups at the 3 and 5 positions.
Specific detailed synthetic routes for this substituted compound are less commonly reported in open literature but typically involve:
Functionalization of the imidazole ring at the 2-position by electrophilic aromatic substitution or cross-coupling reactions.
Use of palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) with 3,5-dicarboxyphenyl boronic acids or stannanes.
Subsequent purification and crystallization steps to isolate the target compound.
Research Findings and Practical Considerations
The two-stage hydroxymethylation and nitric acid oxidation process provides a high yield and purity of imidazole-4,5-dicarboxylic acid, suitable for further functionalization.
The use of aqueous formaldehyde solutions and recyclable nitric acid filtrates enhances the process sustainability and cost-efficiency.
Monitoring by HPLC is critical for controlling the degree of hydroxymethylation and ensuring reaction completion.
The crystallization step is vital for product purity and removal of potassium nitrate byproducts.
The described process is scalable and has been patented, indicating industrial relevance.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other imidazole derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products: The major products formed from these reactions include various imidazole derivatives, esters, and amides, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Pharmaceutical Applications
1H-Imidazole-4,5-dicarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, derivatives of this compound have shown:
- CNS Activity : The amides derived from 1H-imidazole-4,5-dicarboxylic acid exhibit stimulating effects on the central nervous system and are used therapeutically as sedatives .
- Antibacterial Properties : The compound is integral in the synthesis of semi-synthetic penicillins and cephalosporins, which are widely utilized antibiotics with excellent activity against bacterial infections .
- Purine Synthesis : It is also a precursor for 4-aminoimidazole-5-carboxylic acid, an important building block in purine biosynthesis pathways .
Coordination Chemistry
The ability of 1H-imidazole-4,5-dicarboxylic acid to coordinate with metal ions has been extensively studied:
- Metal-Organic Frameworks (MOFs) : Research has demonstrated the formation of novel three-dimensional coordination polymers using this compound as a ligand. For instance, a manganese complex synthesized hydrothermally exhibited unique structural features and magnetic properties .
| Complex Type | Metal Ion | Structure | Notable Properties |
|---|---|---|---|
| Coordination Polymer | Manganese | 3D Framework | Magnetic properties |
| Supramolecular Complex | Zinc | Zigzag Chain | Thermal stability |
Case Studies
Several studies have highlighted the diverse applications of 1H-imidazole-4,5-dicarboxylic acid:
- Synthesis of Nanoparticles : A study focused on functionalizing silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid for dual colorimetric sensing applications. These nanoparticles showed selective detection capabilities for zinc ions .
- Therapeutic Development : Research into the cytotoxic effects of imidazole derivatives against leukemia cell lines has revealed promising results. Compounds incorporating the imidazole moiety demonstrated significant activity, suggesting potential for cancer therapy .
- Coordination with Transition Metals : The interaction of this compound with transition metals like copper and silver has led to the development of new complexes that exhibit enhanced catalytic properties and stability under various conditions .
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1H-imidazole-4,5-dicarboxylic acid derivatives, which vary in substituents and spacer groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Research Findings
Coordination Versatility: The 3,5-dicarboxyphenyl substituent provides four deprotonation states, enabling pH-dependent assembly of MOFs. This contrasts with simpler derivatives like 2-phenyl analogs, which only offer two carboxylates . Compared to H₃PIDC (pyridyl substituent), the target compound’s phenyl group reduces N-donor participation but increases carboxylate availability, favoring lanthanide-based luminescent MOFs .
Structural Tunability :
- Derivatives with spacers (e.g., H₆PBIDC) exhibit higher framework flexibility than rigid analogs. For instance, H₆PBIDC forms interpenetrated 3D networks, while the target compound’s phenyl group restricts interpenetration, favoring 2D layers .
Functional Performance :
- In photoluminescence studies, Cd(II)/Zn(II) CPs based on 2-(4-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (a close analog) showed strong emission at 425–450 nm , outperforming phenyl-free derivatives due to enhanced ligand rigidity .
- Catalytic activity in Heck coupling reactions is higher for Pd(II) metallosurfactants derived from the target compound than for amide-modified derivatives, attributed to improved hydrophobic/hydrophilic balance .
Critical Analysis of Divergent Evidence
- Synthetic Challenges : and highlight that esterification of carboxylates (e.g., diethyl esters) reduces coordination capacity, limiting MOF formation. This contrasts with amide derivatives (), which retain hydrogen-bonding ability for supramolecular assembly .
- Thermal Stability : Tetrazolyl-substituted derivatives () exhibit superior thermal stability (>300°C) compared to carboxylate-rich analogs, which decompose above 250°C due to decarboxylation .
Biological Activity
1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 252.19 g/mol
- CAS Number : 570-22-9
- Physical State : Solid (white to light yellow powder)
The biological activity of 1H-Imidazole-4,5-dicarboxylic acid derivatives is primarily attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors, particularly against viral proteases such as the SARS-CoV-2 main protease. The mechanism involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing viral replication.
Antiviral Activity
Recent studies have indicated that derivatives of imidazole-4,5-dicarboxylic acid exhibit potent antiviral properties. For example, a study evaluated several asymmetric imidazole-4,5-dicarboxamide derivatives against the SARS-CoV-2 main protease. The most potent compound showed an IC of 4.79 μM, demonstrating significant inhibitory effects compared to standard antiviral drugs like ebselen (IC = 0.04 μM) .
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The structural modifications in the imidazole ring can enhance cytotoxicity against various cancer cell lines .
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A recent study synthesized and tested fourteen imidazole-4,5-dicarboxamide derivatives for their inhibitory effects on the SARS-CoV-2 main protease. The study utilized fluorogenic assays to evaluate the potency of these compounds. The results indicated that modifications at specific positions on the imidazole ring significantly influenced inhibitory activity .
Case Study 2: Anticancer Activity
In another investigation, researchers explored the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The study reported that certain compounds led to a significant reduction in cell viability and increased apoptosis markers, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
